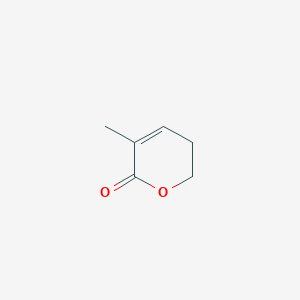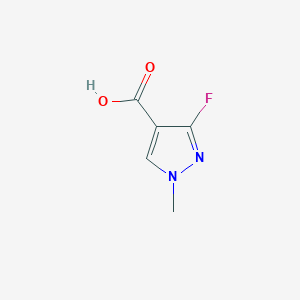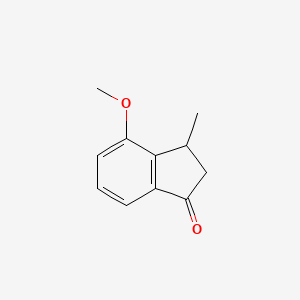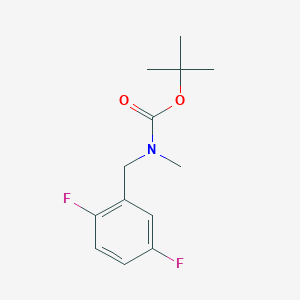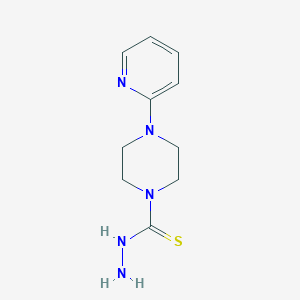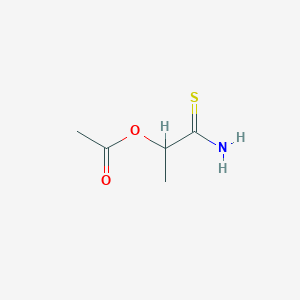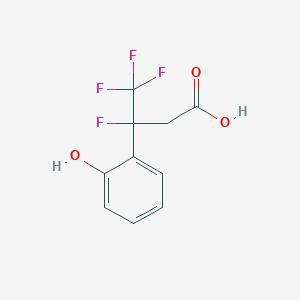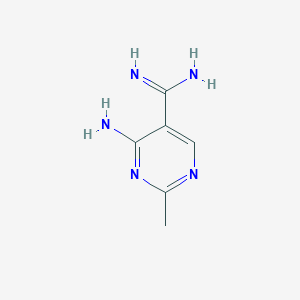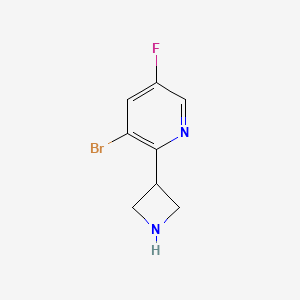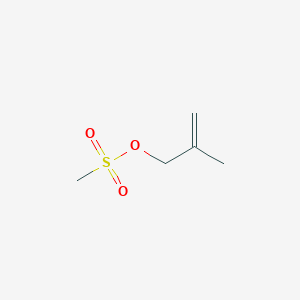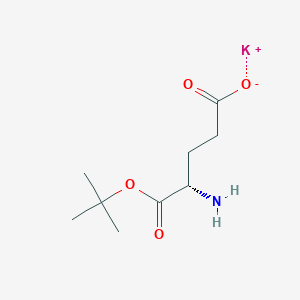
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate is a chemical compound with significant applications in organic synthesis and various scientific research fields. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be synthesized through the reaction of tert-butyl alcohol with potassium metal. The reaction typically involves the use of dry tert-butyl alcohol and potassium metal under controlled conditions to produce the desired compound . The solid product is obtained by evaporating the solution and heating the solid, which can be further purified by sublimation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate has numerous applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate involves its role as a strong base and nucleophile. It can deprotonate substrates, initiate nucleophilic attacks, and facilitate the formation of various chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve interactions with electrophilic centers and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be compared with other similar compounds, such as:
Potassium tert-butoxide: A strong base used in organic synthesis with similar reactivity but different structural properties.
Sodium tert-butoxide: Another strong base with similar applications but different solubility and reactivity characteristics.
Lithium tert-butoxide: A strong base with unique properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H16KNO4 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
potassium;(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4.K/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
CIKFXUYEXULXTC-RGMNGODLSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)[O-])N.[K+] |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


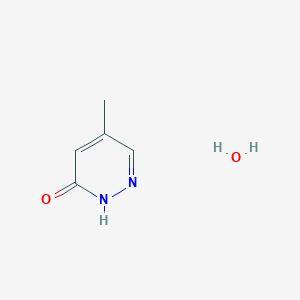
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
